molecular formula C20H18N6O B2936326 2-methyl-1-[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole CAS No. 2380193-93-9

2-methyl-1-[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole

Cat. No.: B2936326
CAS No.: 2380193-93-9
M. Wt: 358.405
InChI Key: MOSHBKOMEORXKP-UHFFFAOYSA-N
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Description

2-methyl-1-[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1-[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole typically involves multi-step organic reactions. One common approach is to start with the preparation of the triazole ring through a cycloaddition reaction between an azide and an alkyne. The azetidine ring can be synthesized via a ring-closing reaction involving a suitable precursor. Finally, the benzodiazole ring is introduced through a condensation reaction with appropriate reagents .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry techniques may be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

2-methyl-1-[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-methyl-1-[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-1-[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The benzodiazole ring may interact with DNA or proteins, affecting cellular processes. The azetidine ring can enhance the compound’s stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-1-[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. This structural complexity allows for versatile applications and interactions with various molecular targets .

Properties

IUPAC Name

[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]-(2-phenyltriazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O/c1-14-22-17-9-5-6-10-19(17)25(14)16-12-24(13-16)20(27)18-11-21-26(23-18)15-7-3-2-4-8-15/h2-11,16H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOSHBKOMEORXKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1C3CN(C3)C(=O)C4=NN(N=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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